
2-Bromomethyl-2-vinyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromomethyl-1,3-dioxolane is a cyclic ether derivative with a dioxolane ring. It is used as a building block in organic synthesis and the polymer industry . It is also used in the preparation of alpha, beta-unsaturated aldehyde and 1,4-two aldehyde monoacetals synthesis of monomers .
Synthesis Analysis
The synthesis of 2-Bromomethyl-1,3-dioxolane involves copper-catalyzed borylation with bis(pinacolato)diboron followed by treatment with potassium bifluoride . This compound is also used in the preparation of alpha, beta-unsaturated aldehyde and 1,4-two aldehyde monoacetals synthesis of monomers .Molecular Structure Analysis
The molecular formula of 2-Bromomethyl-2-vinyl-1,3-dioxolane is C6H9BrO2 . The molecular weight is 193.03800 .Chemical Reactions Analysis
2-Bromomethyl-1,3-dioxolane is used in the preparation of alpha, beta-unsaturated aldehyde and 1,4-two aldehyde monoacetals synthesis of monomers . Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride affords the key organotrifluoroborate reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromomethyl-2-vinyl-1,3-dioxolane include a molecular weight of 193.03800 . The exact mass is 191.97900 . The density, boiling point, and melting point are not available . The compound is immiscible with water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
- 2-Bromomethyl-2-vinyl-1,3-dioxolane is a versatile intermediate in synthetic chemistry. It can be converted into compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one through a series of reactions involving dehydrobromination, formolysis, and bromination. These processes demonstrate its utility in the synthesis of various organic compounds (Mekonnen et al., 2009).
Polymerization Studies
- The compound has been investigated in the field of polymer chemistry, particularly in the synthesis of polymers and copolymers. Studies have shown that 2-vinyl-1,3-dioxolanes, derivatives of 2-bromomethyl-2-vinyl-1,3-dioxolane, can undergo polymerization under specific conditions, leading to the formation of polymers with diverse structural units and properties (Tada, Saegusa, & Furukawa, 1966).
Catalytic Applications
- It is also used in the development of catalytic processes, as evidenced by studies involving palladium-catalyzed syntheses and transformations of related compounds. These applications highlight its role in facilitating efficient and selective chemical reactions (Vallin et al., 2000).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . In case of fire, use CO2, dry chemical, or foam for extinction .
Wirkmechanismus
Target of Action
Similar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .
Mode of Action
In these reactions, the bromine atom acts as an electrophile, attracting electron-rich regions in the target molecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including those involved in inflammation and immune response .
Pharmacokinetics
For instance, thalidomide and its analogs, which contain a brominated moiety, have been reported to have poor solubility in water and poor absorption from the intestines .
Result of Action
Brominated compounds often exert their effects by modifying the structure or function of their target molecules, potentially leading to changes in cellular processes .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-2-ethenyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-6(5-7)8-3-4-9-6/h2H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPJISYABQVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(OCCO1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-2-vinyl-1,3-dioxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829252.png)
![3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2829253.png)
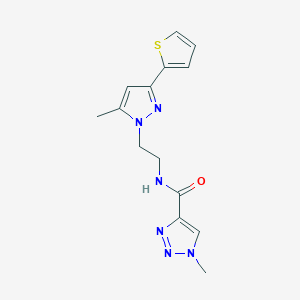
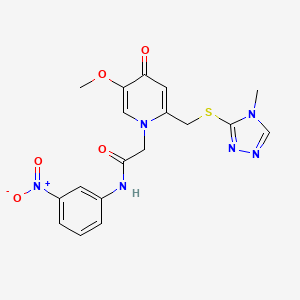

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
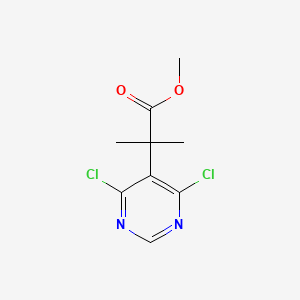

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)
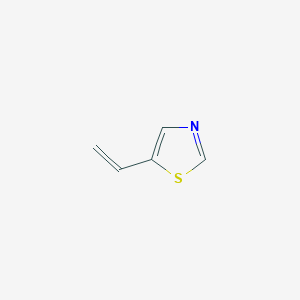

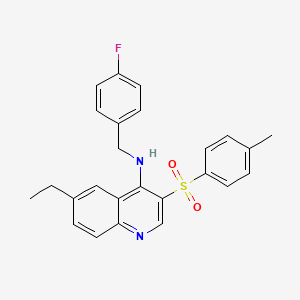
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)